![molecular formula C17H20N4O B7712993 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
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Overview
Description
“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Scientific Research Applications
Anticancer Properties
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including leukemia, breast cancer, hepatocellular carcinoma, and colorectal carcinoma . Mechanistic studies are ongoing to understand its mode of action, potential targets, and synergistic effects with other drugs.
Immunomodulation
The compound’s immunomodulatory potential has been investigated in vitro models of chronic leukemia. It was evaluated for its impact on immune responses, cytokine production, and immune cell activation . Understanding its immunomodulatory mechanisms could lead to novel therapeutic strategies.
Anti-Inflammatory Activity
Given the structural similarity to other pyrazole-containing drugs, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide might exhibit anti-inflammatory effects. Researchers have explored its potential as a non-steroidal anti-inflammatory agent, akin to drugs like Lonazolac and Rimonabant .
Kinase Inhibition
Pyrazolo[3,4-b]quinoline derivatives often interact with kinases. Investigating whether this compound inhibits specific kinases (e.g., CDK2) could provide insights into its role in cell cycle regulation and cancer progression . Kinase inhibitors are crucial in targeted cancer therapies.
Neurological Disorders
Fused pyrazolo systems have relevance in neurological drug discovery. While not directly studied for this compound, its structural features suggest potential interactions with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Further exploration is warranted .
Antiparasitic Activity
Certain pyrazolo derivatives exhibit antiparasitic properties. Although not specifically reported for N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide, it’s worth investigating its effects against protozoan parasites or helminths .
Future Directions
The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown . The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . To improve the processes and develop new synthesis processes, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]quinolines, have been studied for their photophysical and biological properties .
Mode of Action
It’s known that the parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
Similar compounds have shown potential as fluorescent sensors and biologically active compounds .
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-10(2)8-14(22)18-16-13-9-12-7-5-6-11(3)15(12)19-17(13)21(4)20-16/h5-7,9-10H,8H2,1-4H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJRKCSRQCRUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-methylbutanamide |
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